molecular formula C10H9FN2 B11911564 4-(3-Fluoroazetidin-3-yl)benzonitrile

4-(3-Fluoroazetidin-3-yl)benzonitrile

Cat. No.: B11911564
M. Wt: 176.19 g/mol
InChI Key: JDJAITWJFRBQOS-UHFFFAOYSA-N
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Description

4-(3-Fluoroazetidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . This compound features a benzonitrile group attached to a 3-fluoroazetidine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 4-(3-Fluoroazetidin-3-yl)benzonitrile typically involves the reaction of 3-fluoroazetidine with benzonitrile under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

4-(3-Fluoroazetidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Fluoroazetidin-3-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluoroazetidin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Fluoroazetidin-3-yl)benzonitrile can be compared with other similar compounds, such as:

Biological Activity

4-(3-Fluoroazetidin-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9FN2
  • Molecular Weight : 176.19 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1C(CN1)(C2=CC=C(C=C2)C#N)F

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's azetidine ring and fluorine substitution may enhance its binding affinity and selectivity towards these targets, leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar structures demonstrate broad-spectrum antibacterial effects against Gram-negative pathogens. The mechanism involves inducing stress on the bacterial cell envelope, leading to cell death through disruption of the proton motive force (PMF) .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is critical for therapeutic applications in treating diseases where enzyme dysregulation is a factor.
  • Receptor Binding : Interaction studies have shown that this compound can bind to various receptors, potentially influencing signaling pathways related to cell growth and metabolism.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureUnique Feature
BenzonitrileC6H5CNBasic structure without heterocyclic substitution
3-FluorobenzonitrileC6H4(F)CNContains fluorine directly on the benzene ring
4-(Azetidin-1-yl)benzonitrileC8H8N2Lacks fluorine substitution, altering biological activity
4-(2-Fluoropyridin-3-yl)benzonitrileC9H7FNPyridine instead of azetidine, affecting solubility

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • Antibacterial Efficacy Study : A study reported that a related compound demonstrated a reduction in bacterial counts greater than 3 Log in time-kill assays against enteric pathogens. This suggests that similar compounds could be effective in treating bacterial infections .
  • Mechanistic Investigations : Mechanistic studies revealed that the compound induces envelope stress in bacteria, leading to alterations in PMF and ATP dissipation, ultimately causing cell death. This mechanism underscores its potential as a therapeutic agent against resistant bacterial strains .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

4-(3-fluoroazetidin-3-yl)benzonitrile

InChI

InChI=1S/C10H9FN2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4,13H,6-7H2

InChI Key

JDJAITWJFRBQOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)C#N)F

Origin of Product

United States

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